molecular formula C18H19NO2 B1293305 3'-Azetidinomethyl-2-methoxybenzophenone CAS No. 898771-28-3

3'-Azetidinomethyl-2-methoxybenzophenone

Cat. No.: B1293305
CAS No.: 898771-28-3
M. Wt: 281.3 g/mol
InChI Key: PPBONMNEJGWIGV-UHFFFAOYSA-N
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Description

3’-Azetidinomethyl-2-methoxybenzophenone: is a chemical compound with the molecular formula C17H17NO2 It is characterized by the presence of an azetidine ring attached to a benzophenone structure, which includes a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azetidinomethyl-2-methoxybenzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The initial step involves the synthesis of 2-methoxybenzophenone through a Friedel-Crafts acylation reaction. This reaction uses 2-methoxybenzoyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Azetidine Ring: The azetidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of 2-methoxybenzophenone with azetidine in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of 3’-Azetidinomethyl-2-methoxybenzophenone may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-Azetidinomethyl-2-methoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzophenone structure can be reduced to form a secondary alcohol.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-methoxybenzophenone carboxylic acid.

    Reduction: Formation of 2-methoxybenzophenone alcohol.

    Substitution: Formation of azetidine derivatives with various functional groups.

Scientific Research Applications

3’-Azetidinomethyl-2-methoxybenzophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-2-methoxybenzophenone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of their activity. The methoxy group and benzophenone core can also contribute to the compound’s overall biological activity by affecting its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzophenone: Lacks the azetidine ring, making it less versatile in terms of chemical reactivity.

    3’-Azetidinomethylbenzophenone: Lacks the methoxy group, which can affect its solubility and biological activity.

    2-Methoxy-4’-azetidinomethylbenzophenone: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness

3’-Azetidinomethyl-2-methoxybenzophenone is unique due to the presence of both the azetidine ring and the methoxy group. This combination provides a balance of reactivity and stability, making it a valuable compound for various research applications.

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-21-17-9-3-2-8-16(17)18(20)15-7-4-6-14(12-15)13-19-10-5-11-19/h2-4,6-9,12H,5,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBONMNEJGWIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643239
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-28-3
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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